3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(piperidin-1-yl)phenyl]propanamide
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Overview
Description
3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(1-PIPERIDINYL)PHENYL]PROPANAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodiazepine core, which is a common structural motif in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(1-PIPERIDINYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazepine core, followed by the introduction of the piperidinyl and phenyl groups. Common reagents used in these reactions include amines, carboxylic acids, and various coupling agents. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(1-PIPERIDINYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed .
Scientific Research Applications
3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(1-PIPERIDINYL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(1-PIPERIDINYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOIC ACID
- 2-(3,5-DICHLORO-4-((5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)OXY)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBONITRILE
Uniqueness
What sets 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(1-PIPERIDINYL)PHENYL]PROPANAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its benzodiazepine core is a well-known pharmacophore, while the piperidinyl and phenyl groups enhance its binding affinity and specificity for certain molecular targets .
Properties
Molecular Formula |
C23H26N4O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(3-piperidin-1-ylphenyl)propanamide |
InChI |
InChI=1S/C23H26N4O3/c28-21(24-16-7-6-8-17(15-16)27-13-4-1-5-14-27)12-11-20-23(30)25-19-10-3-2-9-18(19)22(29)26-20/h2-3,6-10,15,20H,1,4-5,11-14H2,(H,24,28)(H,25,30)(H,26,29) |
InChI Key |
QQNYVTQJAYECNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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